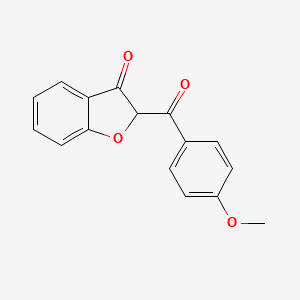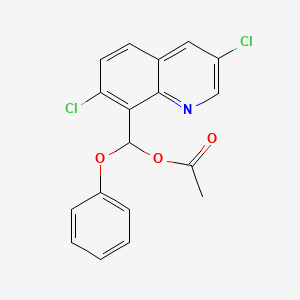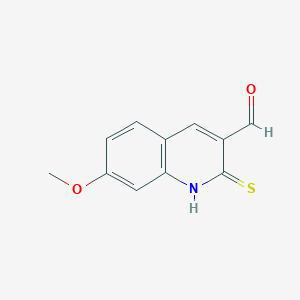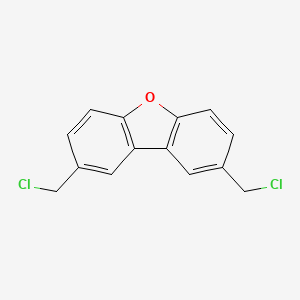
3-Methyl-2-phenyl-1,2-oxazolidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-phenylisoxazolidin-5-ol: is a heterocyclic compound that features an isoxazolidine ring with a methyl group at the third position and a phenyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-phenylisoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydroxylamine with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the isoxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-methyl-2-phenylisoxazolidin-5-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the isoxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoxazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-methyl-2-phenylisoxazolidin-5-ol is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of various diseases.
Industry: In the industrial sector, 3-methyl-2-phenylisoxazolidin-5-ol can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methyl-2-phenylisoxazolidin-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
2-phenylisoxazolidin-5-ol: Lacks the methyl group at the third position.
3-methylisoxazolidin-5-ol: Lacks the phenyl group at the second position.
Isoxazolidin-5-ol: Lacks both the methyl and phenyl groups.
Uniqueness: 3-methyl-2-phenylisoxazolidin-5-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of binding affinity and selectivity in various applications.
Propriétés
Numéro CAS |
114056-75-6 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C10H13NO2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |
Clé InChI |
PNDDHMNOIIDOQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(ON1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)



![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)


![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)

![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)

